2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide
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Overview
Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is a synthetic organic compound. It features a benzofuran moiety, an imidazole ring, and an acetamide group, which suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide likely involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Attachment of the Imidazole Ring: This step may involve the use of imidazole and alkylation reactions to introduce the imidazole ring onto the benzofuran structure.
Formation of the Acetamide Group: This can be done through acylation reactions, where an acyl chloride or anhydride reacts with an amine group.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors, high-pressure conditions, and the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the imidazole ring or the acetamide group.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
It may have potential as a bioactive molecule, interacting with biological targets such as enzymes or receptors.
Medicine
If the compound exhibits pharmacological activity, it could be investigated as a potential therapeutic agent for various diseases.
Industry
The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would be determined by the nature of these interactions.
Comparison with Similar Compounds
Similar Compounds
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide: could be compared with other benzofuran derivatives, imidazole-containing compounds, and acetamide derivatives.
Uniqueness
The unique combination of the benzofuran, imidazole, and acetamide groups in this compound may confer distinct chemical and biological properties, making it a valuable subject for further research.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-24(2)16-19-10-6-11-20(22(19)30-24)29-17-21(28)25-12-7-14-27-15-13-26-23(27)18-8-4-3-5-9-18/h3-6,8-11,13,15H,7,12,14,16-17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAASPALSBQWUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCCN3C=CN=C3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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